molecular formula C16H18N4O4S2 B2874215 Ethyl 2-[[2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate CAS No. 893337-54-7

Ethyl 2-[[2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate

Cat. No.: B2874215
CAS No.: 893337-54-7
M. Wt: 394.46
InChI Key: QICJAPDRGJFGEK-UHFFFAOYSA-N
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Description

“Ethyl 2-[[2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate” is a complex organic compound . It’s important to note that the exact compound you’re asking about might not be widely studied or available, as the search results mostly returned related compounds .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with various derivatives . For instance, the 1,3,4-thiadiazole moiety, which is part of the compound you’re interested in, is known to exhibit a wide range of biological activities . Several modifications have been done in the 1,3,4-thiadiazole moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .


Chemical Reactions Analysis

The compound is likely to undergo various chemical reactions. For example, similar compounds have been known to undergo Co/Mn mediated oxidative coupling reactions with various indole derivatives .

Scientific Research Applications

Chemical Synthesis and Derivatives Formation

The synthesis of derivatives related to Ethyl 2-[[2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate is a key area of interest in scientific research. One study involves the cyclization of thiosemicarbazides to form 1,2,4-triazole and 1,3,4-thiadiazole derivatives, highlighting the chemical versatility of thiadiazole compounds (Maliszewska-Guz et al., 2005). Another research effort focuses on the design and synthesis of BPTES analogs, including derivatives of 1,3,4-thiadiazole, as glutaminase inhibitors, showcasing the potential for therapeutic applications (Shukla et al., 2012).

Antimicrobial and Antihypertensive Agents

The antimicrobial properties of thiadiazole derivatives have been explored, with one study synthesizing formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, indicating potential as antimicrobial agents (Sah et al., 2014). Additionally, the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases have been investigated for their antihypertensive α-blocking properties, further demonstrating the medical relevance of these compounds (Abdel-Wahab et al., 2008).

Enzyme Inhibition Studies

Thiadiazole derivatives have been studied for their enzyme inhibition capabilities. A particular focus has been on α-glucosidase and β-glucosidase inhibition, with certain compounds showing significant inhibition, suggesting potential applications in diabetes management (Babar et al., 2017).

Fungicidal Activity

The synthesis of 6-hetaryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and related compounds has revealed fungicidal activity, particularly in pyrazolyl-substituted derivatives, highlighting the agricultural applications of these chemical compounds (El-Telbani et al., 2007).

Properties

IUPAC Name

ethyl 2-[[2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S2/c1-3-24-13(22)8-17-12(21)9-25-16-20-19-15(26-16)18-14(23)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,17,21)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICJAPDRGJFGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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